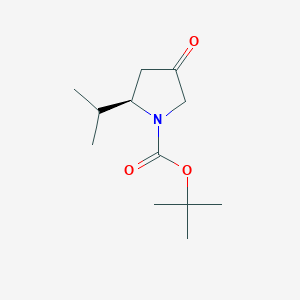

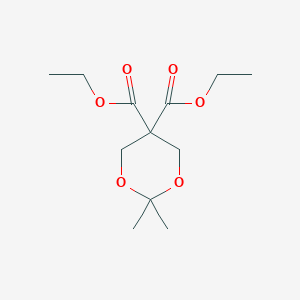

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a derivative of pyrrolidine, which is a type of secondary amine and a five-membered lactam. It is a chiral molecule due to the presence of an asymmetric carbon atom. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been optimized for large-scale production, as seen in the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Another efficient synthesis method has been reported for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are highly functionalized 2-pyrrolidinones and have been used in the synthesis of macrocyclic Tyk2 inhibitors . These methods often involve multi-step reactions, including transformations like debenzylation, ring hydrogenation, and oxidative cleavage, which are scalable and commercially viable .

Molecular Structure Analysis

X-ray diffraction (XRD) and density functional theory (DFT) studies have been conducted on similar compounds to determine their molecular structure. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using these techniques, and the results were consistent with the optimized structure obtained from DFT calculations . X-ray studies have also revealed the molecular packing and orientation of isobutyl side chains in related compounds .

Chemical Reactions Analysis

The tert-butyl pyrrolidine derivatives undergo various chemical reactions. For example, the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yields peroxidic intermediates that can couple with nucleophiles to yield substituted pyrroles . The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate has been achieved, providing synthons for diverse piperidine derivatives . Additionally, the Diels-Alder reaction has been utilized to form complex structures from tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups and molecular structure. The presence of tert-butyl and ester groups typically increases the steric bulk and affects the solubility of these compounds. The chemical reactivity is also influenced by the presence of electron-withdrawing or electron-donating substituents, as seen in the synthesis and characterization of various substituted thieno[2,3-c]pyridine derivatives . The thermal stability and vibrational modes of these compounds can be studied using spectroscopic methods like FTIR, NMR, and thermal analyses .

科学研究应用

Synthesis of Novel Compounds

- tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is used in the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, which is instrumental in creating novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Advancements in Organic Chemistry

- The compound is a key player in the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids, showcasing its versatility in organic synthesis (Svete et al., 2010).

- It is also used in the activation of carboxylic acids by pyrocarbonates, a method crucial for the preparation of symmetric anhydrides and esters of N-protected amino acids (Pozdnev, 2009).

Intermediates in Drug Synthesis

- This compound serves as a key intermediate in the synthesis of complex molecules like Aliskiren, an important drug used for hypertension (Pan et al., 2015).

Crystallography and Material Science

- It's involved in the synthesis and crystal structure analysis of various tert-butyl pyrrolidine-carboxylates, contributing to a deeper understanding of molecular structures (Naveen et al., 2007).

Supramolecular Chemistry

- The compound aids in studying the diverse supramolecular arrangements influenced by weak intermolecular interactions, which is vital for the development of new materials and understanding molecular interactions (Samipillai et al., 2016).

Synthesis of Complex Molecules

- tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is central to the synthesis of various complex molecules, showcasing its utility in creating biologically active compounds (Kong et al., 2016).

属性

IUPAC Name |

tert-butyl (2R)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQBWOKRKDZQZ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)